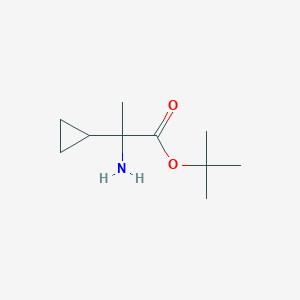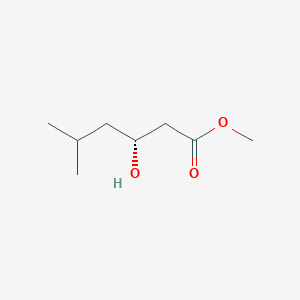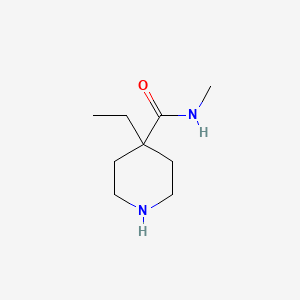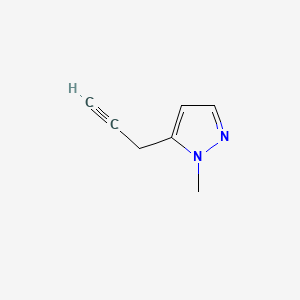![molecular formula C6H10ClN3O2 B13582665 5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B13582665.png)
5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring fused with an oxadiazole moiety, making it a versatile scaffold for the development of novel biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride typically involves the formation of the pyrrolidine ring followed by the construction of the oxadiazole moiety. One common method involves the cyclization of N-substituted piperidines, which undergoes a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: Another compound with a pyrrolidine ring, known for its biological activities.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a similar fused ring structure, used in medicinal chemistry.
Pyrido[2,3-d]pyrimidin-7-one: Similar to pyrido[2,3-d]pyrimidin-5-one, but with different functional groups.
Uniqueness
5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is unique due to its specific combination of the pyrrolidine and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials.
Propiedades
Fórmula molecular |
C6H10ClN3O2 |
|---|---|
Peso molecular |
191.61 g/mol |
Nombre IUPAC |
5-[(2R)-pyrrolidin-2-yl]-3H-1,3,4-oxadiazol-2-one;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-6-9-8-5(11-6)4-2-1-3-7-4;/h4,7H,1-3H2,(H,9,10);1H/t4-;/m1./s1 |
Clave InChI |
WVTFOPPHMNNLPT-PGMHMLKASA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=NNC(=O)O2.Cl |
SMILES canónico |
C1CC(NC1)C2=NNC(=O)O2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(Diphenylmethyl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B13582589.png)
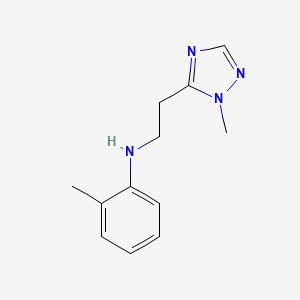
![Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B13582593.png)

![Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone](/img/structure/B13582601.png)
![(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)


![9-(3,4-dimethoxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione](/img/structure/B13582633.png)

